DNDI-8219
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNDI-8219 is a antitubercular agent with the potent antileishmanial effects.
Wissenschaftliche Forschungsanwendungen
Drug Development for Neglected Diseases :
- The Drugs for Neglected Diseases initiative (DNDi) has been instrumental in identifying new chemical diversity for drug development to treat kinetoplastid infections. DNDi's strategy includes high-throughput phenotypic assays to screen compound libraries, which are accessed through collaborations with the pharmaceutical industry (Don & Ioset, 2013).
- DNDi has developed a unique model for drug discovery and development, focusing on neglected diseases like human African trypanosomiasis (HAT), leishmaniasis, and Chagas disease. This model involves public-private partnerships and aims to create research consortia addressing all aspects of drug discovery and development (Chatelain & Ioset, 2011).
International Partnerships and Collaborations :
- DNDi has established partnerships with over 130 organizations globally, including pharmaceutical companies, academic institutions, and public institutions, to develop new treatments for neglected tropical diseases (NTDs). These collaborations have led to the development and registration of six novel treatments adapted for patients in poor countries, with another 12 entities in development (Yamada, Hirabayashi, & Brünger, 2016).
Innovative Drug Development Approaches :
- DNDi has remodeled its discovery activities from a project-based network to a fully integrated process-oriented platform, collaborating closely with pharmaceutical companies. This approach includes dedicated screening capacity and lead-optimization consortia supported by a pragmatic compound sourcing strategy (Ioset & Chang, 2011).
Ethical Oversight in Drug Development :
- DNDi developed a 'pre-review' process of ethical oversight for a study of fexinidazole for the treatment of late-stage African Trypanosomiasis (HAT). This process, involving an ad hoc committee from African and European countries and scientific experts, highlights the initiative's commitment to addressing ethical considerations in international research (Coleman et al., 2015).
Capacity Building and Research Infrastructure :
- DNDi has focused on building and sustaining capacity in individuals and institutions conducting research on neglected diseases. This involves a comprehensive approach encompassing people, settings, and activities, as demonstrated in programs like the Washington University Network for Dissemination and Implementation Research (WUNDIR) (Brownson et al., 2017).
Eigenschaften
CAS-Nummer |
1333170-15-2 |
---|---|
Produktname |
DNDI-8219 |
IUPAC-Name |
(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H10F3N3O5/c14-13(15,16)24-9-3-1-8(2-4-9)23-10-5-18-6-11(19(20)21)17-12(18)22-7-10/h1-4,6,10H,5,7H2/t10-/m1/s1 |
InChI-Schlüssel |
IXUWKDINJWESQG-SNVBAGLBSA-N |
SMILES |
FC(F)(F)OC1=CC=C(O[C@@H]2CN3C(OC2)=NC([N+]([O-])=O)=C3)C=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DNDI-8219; DNDI 8219; DNDI8219; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.